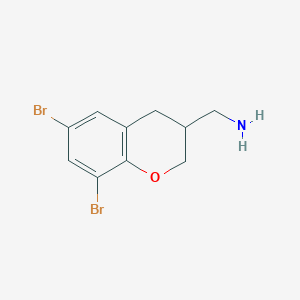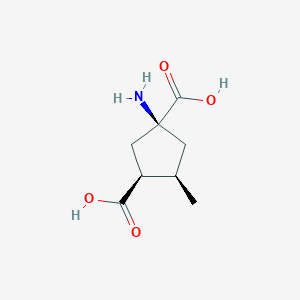![molecular formula C16H21N3 B13814403 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine is a compound that features a unique structure combining an imidazole ring with a piperidine moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
準備方法
The synthesis of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate under basic conditions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
化学反応の分析
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the imidazole ring to an imidazoline derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted piperidine derivatives.
科学的研究の応用
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with specific properties.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting neurological and inflammatory conditions.
作用機序
The mechanism of action of 1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The piperidine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. These interactions can modulate various biological processes, including enzyme activity and receptor signaling .
類似化合物との比較
1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine can be compared with other similar compounds, such as:
2-Phenylimidazole: Lacks the piperidine moiety, making it less versatile in biological applications.
1-(2-Phenylethyl)piperidine: Lacks the imidazole ring, reducing its potential for metal ion binding and enzyme inhibition.
2-Phenyl-4,5-dihydro-1H-imidazole: Contains a reduced imidazole ring, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined imidazole and piperidine structure, providing a versatile platform for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C16H21N3 |
|---|---|
分子量 |
255.36 g/mol |
IUPAC名 |
1-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C16H21N3/c1-3-7-14(8-4-1)16-17-13-15(18-16)9-12-19-10-5-2-6-11-19/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18) |
InChIキー |
XBSJJSNIAKHDKA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC2=CN=C(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
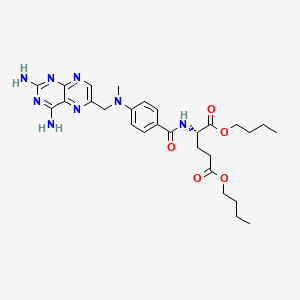
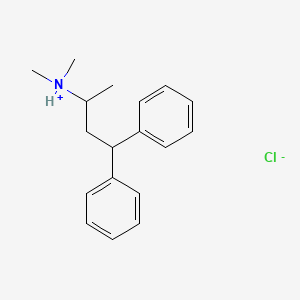
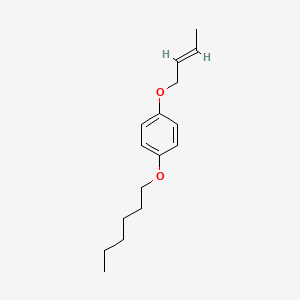
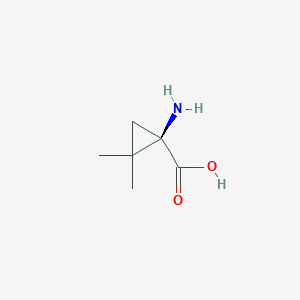
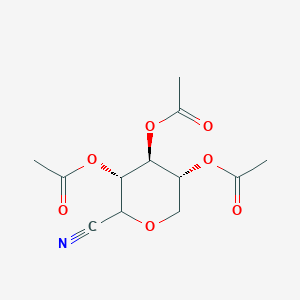

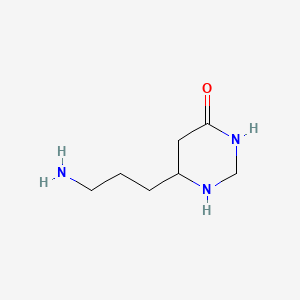

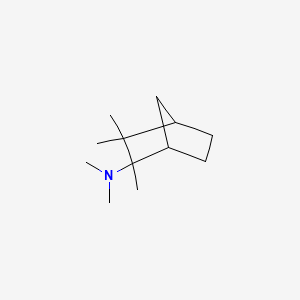
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
